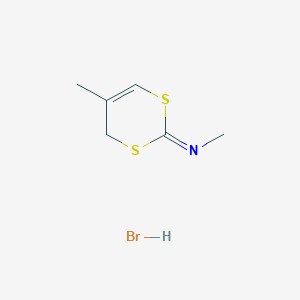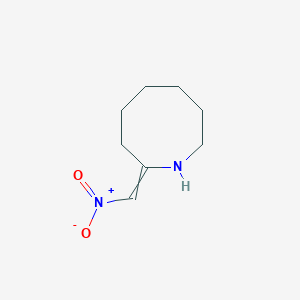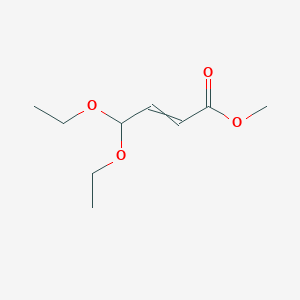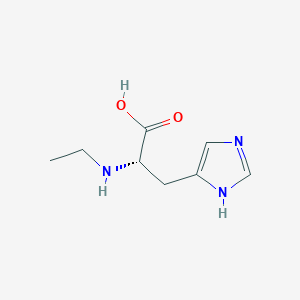
2,2'-Diphenyl-4,4'-biquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Diphenyl-4,4’-biquinazoline is a complex organic compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring This specific compound is characterized by the presence of two phenyl groups attached to the quinazoline core, making it a diphenyl derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Diphenyl-4,4’-biquinazoline typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzophenone with benzaldehyde under acidic conditions to form the quinazoline ring system. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate the cyclization process .
Industrial Production Methods
For industrial production, the synthesis route may be optimized to increase yield and reduce costs. This often involves the use of more efficient catalysts and reaction conditions. For example, the use of microwave irradiation has been explored to accelerate the reaction and improve the overall efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Diphenyl-4,4’-biquinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-2,4-diones.
Reduction: Reduction reactions can convert it into dihydroquinazoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents into the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted quinazolines, quinazoline-2,4-diones, and dihydroquinazoline derivatives .
Applications De Recherche Scientifique
2,2’-Diphenyl-4,4’-biquinazoline has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,2’-Diphenyl-4,4’-biquinazoline involves its interaction with molecular targets such as enzymes and DNA. The compound can intercalate into DNA, disrupting its structure and inhibiting replication. It can also bind to enzyme active sites, blocking substrate access and inhibiting enzyme activity. These interactions are mediated by the compound’s planar structure and the presence of electron-donating and electron-withdrawing groups on the quinazoline ring .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Diphenyl-2,2’-bipyridine: Similar in structure but with a bipyridine core instead of quinazoline.
2,2’-Diphenyl-4,4’-bipyrimidine: Contains a bipyrimidine core, differing in the nitrogen placement within the ring system.
Uniqueness
2,2’-Diphenyl-4,4’-biquinazoline is unique due to its quinazoline core, which imparts distinct electronic properties and reactivity compared to bipyridine and bipyrimidine derivatives. Its ability to form stable complexes with metals and its potential biological activity make it a compound of significant interest in various research fields .
Propriétés
Numéro CAS |
60538-88-7 |
|---|---|
Formule moléculaire |
C28H18N4 |
Poids moléculaire |
410.5 g/mol |
Nom IUPAC |
2-phenyl-4-(2-phenylquinazolin-4-yl)quinazoline |
InChI |
InChI=1S/C28H18N4/c1-3-11-19(12-4-1)27-29-23-17-9-7-15-21(23)25(31-27)26-22-16-8-10-18-24(22)30-28(32-26)20-13-5-2-6-14-20/h1-18H |
Clé InChI |
YAGKXHQUHKDEGO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)C4=NC(=NC5=CC=CC=C54)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-1-(4-Ethoxyphenyl)-N-[4-(2-methylbutyl)phenyl]methanimine](/img/structure/B14601120.png)

![1-Nitro-2-[3-(trifluoromethyl)benzene-1-sulfonyl]benzene](/img/structure/B14601133.png)



![2-(2-Phenylethenyl)-4H-furo[3,2-B]indole](/img/structure/B14601154.png)


![1-Methoxybicyclo[2.2.1]heptan-2-one](/img/structure/B14601191.png)



![1,4-Dithiaspiro[4.4]nonane 1-oxide](/img/structure/B14601226.png)
